molecular formula C22H47NO2 B021994 Dimethyl(octadecyl)ammonium acetate CAS No. 19855-61-9

Dimethyl(octadecyl)ammonium acetate

Cat. No.: B021994
CAS No.: 19855-61-9
M. Wt: 357.6 g/mol
InChI Key: UUPXKAJPMYOPLF-UHFFFAOYSA-N
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Description

Dimethyl(octadecyl)ammonium acetate is a useful research compound. Its molecular formula is C22H47NO2 and its molecular weight is 357.6 g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl(octadecyl)ammonium acetate (DMOAA) is a quaternary ammonium compound (QAC) known for its significant biological activity, particularly in antimicrobial applications. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C22H47NO2
  • Molecular Weight : 357.6 g/mol
  • Structure : DMOAA consists of a long aliphatic chain (octadecyl) attached to a dimethylammonium group, contributing to its amphiphilic nature, which is crucial for its biological activity.

The biological activity of DMOAA is primarily attributed to its ability to disrupt microbial cell membranes. The mechanism involves:

  • Electrostatic Interaction : The cationic nature of DMOAA allows it to interact with the negatively charged surfaces of microbial cells.
  • Membrane Disruption : Upon interaction, DMOAA integrates into the lipid bilayer, leading to increased permeability and eventual cell lysis .
  • Biofilm Inhibition : DMOAA has shown effectiveness in preventing the formation of biofilms, which are protective layers formed by bacteria that contribute to antibiotic resistance .

Antimicrobial Activity

DMOAA exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Efficacy Against Pathogens : Studies indicate that DMOAA is effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa among others .
  • Comparison with Other QACs : The antimicrobial potency of DMOAA is comparable to other well-known QACs like benzalkonium chloride, particularly due to its long alkyl chain which enhances membrane disruption capabilities .

Table 1: Antimicrobial Efficacy of DMOAA

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µM
Escherichia coli0.8 µM
Pseudomonas aeruginosa1.0 µM

Case Studies

  • Study on Biofilm Formation : A recent study demonstrated that DMOAA significantly reduced biofilm formation in E. coli cultures by 70% at concentrations as low as 0.5 µM. This highlights its potential use in medical settings where biofilm-associated infections are prevalent .
  • Comparative Analysis with Other QACs : In a comparative study, DMOAA showed superior antimicrobial activity compared to cetyltrimethylammonium bromide (CTAB), with a higher efficacy against multidrug-resistant strains of bacteria .
  • Toxicity Assessment : While effective as an antimicrobial agent, the toxicity profile of DMOAA was assessed using red blood cell hemolysis assays, indicating that higher concentrations could lead to cytotoxic effects. The IC50 for hemolysis was found to be approximately 100 µM, suggesting a need for careful dosage management in therapeutic applications .

Properties

IUPAC Name

acetic acid;N,N-dimethyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPXKAJPMYOPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885102
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source EPA DSSTox
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Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19855-61-9
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19855-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
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Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(octadecyl)ammonium acetate
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